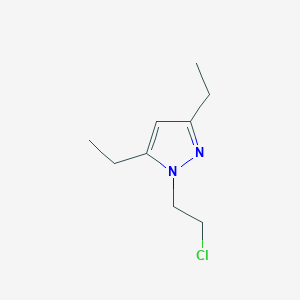

1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloroethyl)-3,5-diethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2/c1-3-8-7-9(4-2)12(11-8)6-5-10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUZJQUSDFPBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CCCl)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chloroethyl)-3,5-diethyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes recent research findings, case studies, and data tables regarding the biological activity of this compound.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, including electrophilic substitution reactions at the C-4 position of pyrazole derivatives. The synthesis often involves reacting pyrazole with 1,2-dichloroethane in the presence of a phase transfer catalyst such as tetrabromoammonium chloride (TBAC) .

Biological Activities

-

Anticancer Activity :

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, derivatives with the 1H-pyrazole structure have demonstrated IC50 values indicating their effectiveness in inhibiting cancer cell growth .Compound Cancer Cell Line IC50 (µM) This compound MDA-MB-231 (Breast) TBD This compound A549 (Lung) TBD -

Antimicrobial Activity :

The compound has also been evaluated for its antimicrobial properties. Studies have shown that various pyrazole derivatives exhibit activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potential therapeutic applications .Bacterial Strain MIC (µM) MRSA TBD E. coli TBD S. aureus TBD -

Anti-inflammatory Effects :

Pyrazole derivatives are known to exhibit anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Some studies reported that certain derivatives could reduce inflammation comparable to established anti-inflammatory drugs like indomethacin .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Case Study 1 : A study assessed the anticancer properties of this compound on MDA-MB-231 breast cancer cells, revealing significant cytotoxicity with an IC50 value that indicates potent activity.

- Case Study 2 : Research on antimicrobial activity showed that this compound effectively inhibited the growth of E. coli and S. aureus at low concentrations.

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between this compound and target enzymes involved in cancer progression and inflammation. These studies help elucidate the mechanism of action and potential pathways through which this compound exerts its biological effects .

Scientific Research Applications

Synthesis of 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole

The synthesis of this compound typically involves the reaction of 3,5-diethylpyrazole with chloroethyl derivatives. The process can be optimized using different reaction conditions to enhance yield and purity. For instance, the use of specific solvents and catalysts can significantly influence the efficiency of the reaction .

Pharmacological Activities

Antitumor Activity : Pyrazole derivatives, including this compound, have been studied for their antitumor properties. Research indicates that these compounds can inhibit tumor growth by interfering with specific cellular pathways. For example, some derivatives have shown effectiveness as inhibitors of epidermal growth factor receptor (EGFR) and other kinases involved in cancer progression .

Anti-inflammatory Effects : This compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can reduce inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties : The antimicrobial efficacy of pyrazole derivatives has been documented, with some studies indicating activity against a range of bacteria and fungi. This makes them candidates for developing new antimicrobial agents .

Applications in Agriculture

In agriculture, pyrazole derivatives are utilized as fungicides , insecticides , and herbicides . Their ability to target specific biological pathways in pests and pathogens enhances their effectiveness as agrochemicals. Research has shown that compounds like this compound can be designed to minimize environmental impact while maximizing crop protection .

Material Science Applications

Corrosion Inhibition : Pyrazole compounds have been explored for their potential as corrosion inhibitors in metal protection. Studies indicate that certain pyrazole derivatives can form protective films on metal surfaces, significantly reducing corrosion rates.

Dyes and Pigments : The unique chemical structure of pyrazole allows it to be used in synthesizing dyes for textiles and other materials. Pyrazole-based dyes are noted for their vibrant colors and stability under various conditions .

Case Study 1: Anticancer Activity

A study conducted by Gosselin et al. demonstrated that a series of pyrazole derivatives exhibited significant anticancer activity through the inhibition of EGFR pathways. The research highlighted the structure-activity relationship (SAR) that could guide future drug design efforts targeting cancer cells .

Case Study 2: Agricultural Applications

Research by Pundir et al. focused on the synthesis of chalcogen-substituted pyrazoles and their application as agrochemicals. The study showed that these modified compounds had enhanced fungicidal activity against various plant pathogens compared to their unmodified counterparts .

Preparation Methods

Synthesis via Formylation and Subsequent Chlorination

According to research on substituted 1-(2-chloroethyl)pyrazoles, formylation at the pyrazole ring (e.g., at C-4 position) can be performed using the Vilsmeier–Haack reaction, followed by chlorination to introduce the chloroethyl group indirectly. Although this method is more common for functionalizing other positions on the pyrazole ring, it demonstrates the versatility of pyrazole chemistry for substitution patterns.

Reaction with Sodium Dichalcogenides

Substituted 1-(2-chloroethyl)pyrazoles have been utilized as precursors for chalcogenide derivatives by reaction with in situ prepared sodium dichalcogenides (Na2E2, where E = S, Se, Te). This indicates the stability and reactivity of the 2-chloroethyl substituent under nucleophilic substitution conditions.

Base-Mediated Cycloaddition for Pyrazole Synthesis

Advanced synthetic methods such as base-mediated [3+2] cycloadditions have been reported for regioselective pyrazole synthesis. While these methods focus on constructing polysubstituted pyrazoles, they provide potential alternative routes for preparing substituted pyrazoles, including those with alkyl substituents at N-1.

Summary Table of Preparation Methods

| Step | Method Description | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | Condensation of β-diketone with hydrazine | 3,5-diethyl-1,3-pentanedione + hydrazine hydrate, reflux in ethanol | Forms 3,5-diethyl-1H-pyrazole core | High yield, regioselective |

| 2 | N-1 Alkylation with 2-chloroethyl halide | 2-chloroethyl chloride/bromide + base (K2CO3, NaH), DMF, RT to 60 °C | Nucleophilic substitution on pyrazole N-1 | Good yield, clean product |

| 3 | Vilsmeier–Haack formylation (alternative) | POCl3/DMF, followed by chlorination | For functionalization at C-4; indirect route | Moderate yield, useful for derivatives |

| 4 | Reaction with sodium dichalcogenides (derivative synthesis) | Na2E2 (E = S, Se, Te), ethanol, 40–50 °C | Demonstrates reactivity of 2-chloroethyl substituent | Good yield for chalcogenides |

Research Findings and Practical Considerations

The alkylation step is crucial and must be controlled to avoid polyalkylation or substitution at undesired positions.

The choice of base and solvent influences the selectivity and yield of the N-1 alkylation.

The 2-chloroethyl substituent is reactive under nucleophilic substitution conditions, enabling further functionalization.

The synthetic methods avoid toxic reagents where possible, favoring mild conditions and accessible starting materials.

Characterization of the final compound is typically done using IR, ^1H and ^13C NMR spectroscopy, and mass spectrometry to confirm substitution patterns and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors, analogous to methods used for 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide . Key steps include:

- Using a base (e.g., triethylamine) to neutralize HCl byproducts.

- Controlling temperature and solvent polarity (e.g., ethanol or THF) to minimize side reactions.

- Purification via column chromatography or recrystallization to isolate the pure product .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent positions and confirm regioselectivity. For example, methyl groups in 3,5-dimethylpyrazole derivatives show distinct splitting patterns .

- HPLC/LC-MS : Ensures purity (>95%) and detects trace impurities, as demonstrated in quality control protocols for pyrazole-based reagents .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks, as seen in structural studies of dichlorido(pyrazole)chromium complexes .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the chloroethyl group .

- Monitor degradation via periodic HPLC analysis, especially if exposed to moisture or light .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during N-functionalization of pyrazole derivatives?

- Methodological Answer : Catalyst choice dictates reaction pathways. For example:

- Rhodium(II) Catalysts : Promote direct N–H insertion, as shown in vinylcarbenoid reactions with 3,5-disubstituted pyrazoles .

- Silver(I) Catalysts : Favor allylation at the vinylogous site, enabling selective synthesis of N-allylated products .

- Computational modeling (DFT) predicts steric and electronic effects of substituents to guide experimental design .

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antioxidant or antibacterial activity .

- Molecular Docking : Simulate interactions with target proteins (e.g., 6RKV enzyme) to identify binding affinities, as applied to tri-substituted pyrazoles with anti-HCV potential .

Q. What pharmacological screening approaches are suitable for evaluating its therapeutic potential?

- Methodological Answer :

- In Vitro Assays : Test against Gram-positive/-negative bacteria (e.g., Staphylococcus aureus, E. coli) using disk diffusion or MIC protocols .

- Antioxidant Activity : Use DPPH radical scavenging assays to quantify efficacy, with IC₅₀ values compared to ascorbic acid controls .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2) to assess anticancer potential .

Q. How do structural modifications (e.g., chloroethyl vs. methyl groups) influence reactivity and bioactivity in pyrazole derivatives?

- Methodological Answer :

- Comparative Studies : Replace the chloroethyl group with methyl or cyclopropyl substituents and analyze changes in:

- Solubility : Via logP measurements.

- Reactivity : Using kinetic studies of nucleophilic substitution reactions .

- Biological Impact : Compare IC₅₀ values in antimicrobial assays to determine substituent effects .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.